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Compound of Interest

Compound Name:
5-Chloro-3,4-dihydro-2H-

isoquinolin-1-one

Cat. No.: B142671 Get Quote

An In-Depth Technical Guide to 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one

This technical guide provides a comprehensive overview of the core basic properties of 5-
Chloro-3,4-dihydro-2H-isoquinolin-1-one, tailored for researchers, scientists, and drug

development professionals.

Introduction
5-Chloro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound featuring a

dihydroisoquinolinone core with a chlorine substituent on the aromatic ring. This molecule is of

significant interest in medicinal chemistry, primarily serving as a crucial intermediate and

building block in the synthesis of more complex, biologically active molecules.[1] Its scaffold is

integral to the development of potential therapeutic agents, particularly those targeting

neurological disorders and for use in drug discovery programs.[1] Research into derivatives of

the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold has revealed potent bioactivities, including

antifungal properties, highlighting the importance of this structural motif in agrochemical and

pharmaceutical development.[2]

Chemical and Physical Properties
Detailed experimental data for the physical properties of 5-Chloro-3,4-dihydro-2H-
isoquinolin-1-one, such as melting point, boiling point, and density, are not readily available in
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the cited literature. However, key identifiers and computed properties have been compiled

below.

Table 1: Chemical Identifiers and General Data
Property Value Reference

IUPAC Name
5-Chloro-3,4-dihydro-2H-

isoquinolin-1-one

CAS Number 129075-59-8 [1][3]

Molecular Formula C₉H₈ClNO [1]

Molecular Weight 181.62 g/mol [1]

Canonical SMILES
C1NC(=O)C2=C(C1)C(=CC=C

2)Cl

Primary Use
Intermediate in chemical

synthesis
[1]

Storage Conditions
2-8°C, Sealed in a dry

environment
[1][4]

Table 2: Computed Physicochemical Properties
Property Value Reference

Exact Mass 181.02944 g/mol

Topological Polar Surface Area

(TPSA)
29.1 Å² [5]

XLogP3 1.2 [5]

Hydrogen Bond Donor Count 1 [5]

Hydrogen Bond Acceptor

Count
1 [5]

Rotatable Bond Count 0 [5]
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Spectroscopic Properties
While specific spectra for 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one are available from

commercial suppliers, detailed peak assignments are not published in the reviewed literature.

[6] Based on the structure and data for analogous compounds, the expected spectral

characteristics are as follows:

¹H NMR: The spectrum would show signals for the aromatic protons on the chlorinated ring

and two triplets corresponding to the adjacent methylene (-CH₂-) groups in the

dihydroisoquinoline core. The NH proton would likely appear as a broad singlet.

¹³C NMR: The spectrum would display signals for the nine carbon atoms, including the

characteristic carbonyl carbon (C=O) peak in the downfield region (typically ~160-170 ppm),

aromatic carbons, and two aliphatic carbons from the methylene groups.

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the N-H stretching

of the secondary amide, C=O stretching of the lactam ring, and C-Cl stretching, as well as

bands corresponding to the aromatic C-H and C=C bonds.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight, along with a characteristic M+2 peak with

approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a

single chlorine atom.

Experimental Protocols: Synthesis
A specific, detailed experimental protocol for the synthesis of 5-Chloro-3,4-dihydro-2H-
isoquinolin-1-one is not provided in the surveyed literature. However, general and robust

methods for synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold are well-documented.

The Curtius rearrangement is a highly recommended method for the large-scale synthesis of

this class of compounds.[7]

General Protocol for Synthesis via Curtius
Rearrangement
This protocol is a representative method for the synthesis of the core 3,4-dihydroisoquinolin-

1(2H)-one structure, which can be adapted for the 5-chloro substituted target. The process
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begins with a substituted phenylpropenoic acid, which is converted to an acyl azide, undergoes

rearrangement to an isocyanate, and finally cyclizes to form the desired lactam.

Acid to Acyl Chloride Conversion: A substituted 3-phenylpropenoic acid is reacted with a

chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent (e.g.,

dichloromethane) to form the corresponding acyl chloride. The reaction is typically run at

room temperature until completion.

Acyl Azide Formation: The crude acyl chloride is then reacted with an azide source, such as

sodium azide, in a suitable solvent system (e.g., acetone/water). This step is performed at

low temperatures (e.g., 0°C) to safely generate the acyl azide intermediate.

Curtius Rearrangement and Cyclization: The acyl azide is extracted into a high-boiling point,

inert solvent (e.g., diphenyl ether). The solution is heated to a high temperature (e.g.,

>200°C), causing the acyl azide to undergo the Curtius rearrangement to form a styryl

isocyanate intermediate. This intermediate then undergoes an intramolecular thermal

cyclization to yield the 1(2H)-isoquinolinone product.

Hydrogenation: The resulting isoquinolinone contains a double bond in the heterocyclic ring.

To obtain the final 3,4-dihydroisoquinolin-1(2H)-one, a catalytic hydrogenation step is

performed. The compound is dissolved in a solvent like ethanol or acetic acid and subjected

to hydrogen gas in the presence of a catalyst, such as Palladium on carbon (Pd/C).[7]

Purification: The final product is purified using standard laboratory techniques, such as

recrystallization or column chromatography.

Synthesis Pathway

Substituted
3-Phenylpropenoic Acid

Acyl Chloride
Formation
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Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,4-dihydroisoquinolin-1-ones.

Biological Activity and Applications
There is no specific biological activity or mechanism of action reported for 5-Chloro-3,4-
dihydro-2H-isoquinolin-1-one itself in the reviewed scientific literature. Its primary and

significant role is that of a synthetic intermediate.[1]

The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged structure"

in medicinal chemistry. Derivatives synthesized from this core have shown a wide range of

biological activities, including:

Antioomycete and Antifungal Activity: A study on various derivatives of 3,4-

dihydroisoquinolin-1(2H)-one demonstrated significant activity against the plant pathogen

Pythium recalcitrans, suggesting potential applications in agriculture.[2]

Antitumor and Antimicrobial Agents: The core structure is found in numerous natural

products and has been utilized to develop synthetic molecules with antitumor and

antimicrobial properties.[2]

Neurological Drug Development: The parent structure is often incorporated into molecules

designed to target enzymes or receptors involved in neurological disorders.[1]

Therefore, the value of 5-Chloro-3,4-dihydro-2H-isoquinolin-1-one lies in its potential to be

chemically modified to produce novel derivatives with tailored pharmacological profiles for drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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